Sodium 1-propanethiolate is an organosulfur compound with the chemical formula and a molecular weight of approximately 98.14 g/mol. It is the sodium salt of 1-propanethiol, characterized by the presence of a thiol group () attached to a propyl chain. This compound is typically encountered as a white to yellowish solid or in solution, and it has a strong, unpleasant odor reminiscent of rotten eggs due to its thiol content. Sodium 1-propanethiolate is soluble in water and polar solvents, making it useful in various
Sodium 1-propanethiolate is expected to be a corrosive and irritating compound due to the presence of the thiol group.
These reactions highlight its utility as a reagent in organic synthesis and its role in biochemical pathways .
Sodium 1-propanethiolate can be synthesized through several methods:
These methods highlight the versatility in synthesizing this compound for various applications.
Sodium 1-propanethiolate is utilized in several fields:
Interaction studies involving sodium 1-propanethiolate focus on its reactivity with biological molecules. For instance:
These interactions are crucial for understanding how sodium 1-propanethiolate can be used in biochemical applications and potential therapeutic contexts .
Sodium 1-propanethiolate shares structural similarities with other organosulfur compounds. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Sodium 2-propanethiolate | Similar properties but different reactivity patterns | |
Sodium mercaptobenzothiazole | Used as a rubber accelerator; unique heterocyclic structure | |
Sodium thiosulfate | Acts as a reducing agent; different functional group involvement |
What sets sodium 1-propanethiolate apart from these compounds is its specific reactivity profile due to the propyl group attached to the thiol functional group. This structure allows it to participate effectively in nucleophilic substitution reactions while also being involved in biological systems through its antioxidant properties.
Sodium 1-propanethiolate, identified by the Chemical Abstracts Service number 6898-84-6, constitutes the sodium salt of 1-propanethiol with the molecular formula C₃H₇NaS. The compound possesses a molecular weight of 98.139 grams per mole and is characterized by its distinctive thiol functionality coupled with an ionic sodium component. The International Union of Pure and Applied Chemistry nomenclature designates this compound as sodium;propane-1-thiolate, reflecting its systematic chemical structure.
The compound manifests as a white to pale gray solid under standard conditions, exhibiting the characteristic strong odor associated with thiol-containing substances. This organoleptic property stems from the presence of the thiol group, which imparts the distinctive sulfur-containing aroma typical of mercaptan compounds. The ionic nature of the sodium salt configuration enhances the compound's solubility in polar solvents, particularly water, making it accessible for aqueous-phase reactions and applications.
The structural architecture of sodium 1-propanethiolate features a propyl chain terminated with a thiolate anion that forms an ionic bond with the sodium cation. The simplified molecular-input line-entry system representation CCC[S-].[Na+] illustrates the fundamental connectivity, where the thiolate sulfur carries a negative charge balanced by the positively charged sodium ion. This ionic arrangement significantly influences the compound's chemical behavior and reactivity patterns.
Within the broader classification scheme of organosulfur compounds, sodium 1-propanethiolate belongs to the thiol salt category, specifically representing the deprotonated form of 1-propanethiol. The compound exhibits properties characteristic of both ionic salts and organic sulfur compounds, creating a unique reactivity profile that combines the nucleophilic strength of thiolate anions with the handling advantages of crystalline salt forms.
Comprehensive characterization of sodium 1-propanethiolate reveals several important physical and chemical properties that define its practical utility. The compound demonstrates air and moisture sensitivity, requiring appropriate storage conditions to maintain stability. This sensitivity arises from the reactive nature of the thiolate functionality, which can undergo oxidation reactions in the presence of atmospheric oxygen.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃H₇NaS | [1] [2] |
Molecular Weight | 98.14 g/mol | [1] [6] |
Chemical Abstracts Service Number | 6898-84-6 | [1] [2] |
European Community Number | 230-005-5 | [2] [3] |
InChI Key | XVSFHIIADLZQJP-UHFFFAOYSA-M | [2] [6] |
Physical Form | White to pale gray solid | [8] [9] |
Sensitivity | Air and moisture sensitive | [9] |
The compound demonstrates characteristic properties of thiolate salts, including high nucleophilicity and the ability to participate in various substitution reactions . Its solid-state structure consists of ionic interactions between the sodium cation and the propylthiolate anion, resulting in a crystalline material that requires careful storage under inert atmospheric conditions to prevent oxidation [9].
The development of sodium 1-propanethiolate emerges from the broader historical trajectory of organosulfur chemistry, which traces its origins to the early recognition of sulfur-containing compounds in the 19th century [11] [12]. The term "mercaptan" was introduced in 1832 by William Christopher Zeise, derived from the Latin "mercurio captāns" meaning "capturing mercury," reflecting the strong affinity of thiol compounds for heavy metals [11]. This historical nomenclature establishes the foundational understanding of thiolate chemistry that underlies modern applications of compounds like sodium 1-propanethiolate.
The elemental nature of sulfur was definitively established in 1809 by French chemists Louis-Joseph Gay-Lussac and Louis-Jacques Thenard, providing the scientific foundation for subsequent organosulfur compound development [13]. This breakthrough enabled systematic investigation of sulfur-containing organic molecules and their derivatives, including the thiolate salts that would later find extensive synthetic applications [12].
Recent developments in organosulfur chemistry have emphasized the crucial role these compounds play in pharmaceutical applications, materials science, and organic synthesis [14]. Contemporary research has revealed that organosulfur compounds demonstrate more substantial involvement in atmospheric chemistry than previously understood, particularly regarding their role in aerosol formation and planetary climate systems [15]. These findings underscore the continuing relevance of organosulfur chemistry research and the importance of understanding fundamental compounds like sodium 1-propanethiolate.
The medicinal applications of thiol-containing compounds have been recognized for decades, with continued exploration yielding new understanding of their properties as radical scavengers, glutathione prodrugs, and metal chelators [16]. This historical context provides the scientific foundation for appreciating the synthetic utility of sodium 1-propanethiolate in contemporary chemical applications.
The nomenclature of sodium 1-propanethiolate follows established International Union of Pure and Applied Chemistry conventions for thiolate salts, incorporating both systematic and common naming approaches [2] [3]. The primary systematic name "sodium 1-propanethiolate" clearly indicates the propyl chain length and the thiolate functional group, while alternative nomenclature includes "sodium propanethiolate," "1-propanethiol sodium salt," and "sodium propane-1-thiolate" [2] [17].
Nomenclature Type | Name | Standard |
---|---|---|
International Union of Pure and Applied Chemistry | sodium propylsulfanide | [6] [7] |
Common Chemical Name | Sodium 1-propanethiolate | [1] [2] |
Alternative Systematic | Sodium propane-1-thiolate | [2] [17] |
Salt Designation | 1-Propanethiol sodium salt | [2] [3] |
Functional Group Descriptor | Sodium thiopropoxide | [2] [17] |
The compound's identification within chemical databases relies on multiple complementary systems. The Simplified Molecular Input Line Entry System representation "CCC[S-].[Na+]" provides a standardized method for computational chemical identification [18] [6]. The International Chemical Identifier key XVSFHIIADLZQJP-UHFFFAOYSA-M offers unique molecular identification within international chemical databases [2] [6].
Additional identification codes include the Beilstein Registry Number 3556024 and the MDL number MFCD00043318, which facilitate literature searching and chemical inventory management [1] [18]. The DSSTox Substance Identifier DTXSID10890631 provides environmental and toxicological database linkage [2] [17]. These multiple identification systems ensure comprehensive tracking and referencing across diverse scientific applications and regulatory frameworks.
Sodium 1-propanethiolate demonstrates exceptional utility in synthetic organic chemistry as a versatile nucleophilic reagent, particularly excelling in dealkylation reactions of hindered esters and lactones [1] . The compound functions as a potent nucleophile in bimolecular nucleophilic substitution reactions, effectively attacking electrophilic carbon centers in alkyl halides and other suitable substrates [23]. This nucleophilic character stems from the electron-rich thiolate anion, which readily donates electron density to electron-deficient organic molecules [23] [21].
The synthetic applications of sodium 1-propanethiolate extend to thioether formation through nucleophilic substitution reactions with primary and secondary alkyl halides [24]. These reactions proceed via well-established bimolecular nucleophilic substitution mechanisms, yielding propyl thioethers with high efficiency under appropriate reaction conditions [24]. The compound also participates in the cleavage of aryl methyl ethers, providing a valuable method for phenol synthesis in organic chemistry [1] [25].
Reaction Type | Substrate Class | Product Formation | Mechanistic Pathway | |
---|---|---|---|---|
Dealkylation | Hindered esters and lactones | Carboxylic acids | Bimolecular nucleophilic substitution | [1] |
Thioether synthesis | Alkyl halides | Propyl thioethers | Nucleophilic substitution | [24] |
Ether cleavage | Aryl methyl ethers | Phenols | Nucleophilic aromatic substitution | [1] [25] |
Metal sulfide preparation | Metal precursors | Metal sulfide nanoparticles | Sulfur source reaction | [21] |
Recent methodological developments have demonstrated the effectiveness of sodium 1-propanethiolate in one-pot synthetic transformations, where it serves as both a nucleophile and sulfur source [26]. These applications include the preparation of thioesters through sequential reactions with organic halides and anhydrides, showcasing the compound's versatility in multi-step synthetic sequences [26]. The operational simplicity and high yields achieved in these transformations highlight the practical advantages of employing sodium 1-propanethiolate in synthetic chemistry.
The compound finds particular application in pharmaceutical intermediate synthesis, where its nucleophilic properties enable the introduction of sulfur functionality into bioactive molecules [8] [21]. Research applications include the preparation of nitrogen-alkylamino and dialkylaminobis(alkylthio)pyrimidines, which demonstrate antiplatelet activity [8]. Additionally, the compound serves as a reagent in synthesizing phenylimidazo[1,2-b]pyridazine derivatives with anthelmintic properties [8].
Sodium 1-propanethiolate appears as a white to pale gray solid, though it may also present as white to yellowish in color depending on purity and storage conditions [7] [8] [9]. The compound possesses a strong, unpleasant odor characteristic of sulfur-containing compounds, which is attributed to its thiol content [7] . This distinctive odor is reminiscent of the parent thiol compound and serves as an identifying characteristic.
The compound exhibits high sensitivity to both air and moisture, requiring careful handling and storage procedures [8] [11]. Due to this sensitivity, sodium 1-propanethiolate must be stored under inert atmospheric conditions, typically argon-charged environments at room temperature [4] [11]. Commercial preparations are available in technical grades with purities ranging from 85% to 95% [4] [6].
Sodium 1-propanethiolate demonstrates good solubility in water and other polar solvents, which is characteristic of ionic organosulfur compounds [7] . This solubility profile makes it useful in aqueous reaction systems and facilitates its purification and handling in laboratory settings. The compound's polar nature, reflected in its polar surface area of 25.30000, contributes to its solubility in polar media [1].
The LogP value of 1.59390 indicates moderate lipophilicity, suggesting that while the compound has some affinity for organic phases, its ionic character ensures good water solubility [1]. This balance between hydrophilic and lipophilic properties is important for its applications in organic synthesis where it may need to interact with both polar and nonpolar substrates.
Corrosive